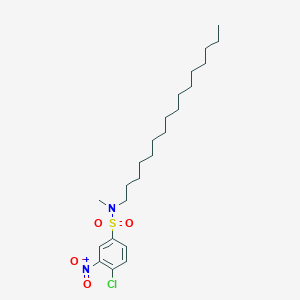

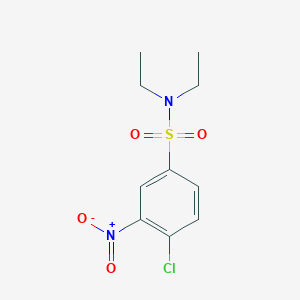

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (4-Cl-DEBN) is a nitrobenzenesulfonamide compound that is widely used in scientific research due to its wide range of applications. 4-Cl-DEBN is a member of the nitrobenzenesulfonamide family, which is composed of compounds with a nitro group attached to a benzene ring and a sulfonamide group. 4-Cl-DEBN is used in a variety of research applications due to its unique properties such as its high solubility in both organic and aqueous solutions, its ability to form complexes with metal ions, and its ability to form stable complexes with other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

The compound serves as a precursor in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives. Research led by Kyosuke Kaneda (2020) in the field of organic chemistry emphasized the compound's utility in developing polyheterocyclic compounds via sequential Nicholas and Pauson-Khand reactions. This advancement has potential implications in discovering sulfonamide or sultam-based functional molecules and pharmaceuticals, showcasing its versatile and valuable role not only in organic syntheses but also in the pharmaceutical industry (Kyosuke Kaneda, 2020).

Advanced Oxidation Processes for Environmental Treatment

In environmental science, 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide contributes to studies focused on the degradation of contaminants through advanced oxidation processes (AOPs). A review by Mohammad Qutob et al. (2022) highlighted its role in understanding the degradation mechanisms and by-products of acetaminophen in aqueous media, using AOPs. This research provides insights into the most reactive sites of similar compounds and assists in enhancing the degradation efficiency of persistent organic pollutants in water treatment systems (Mohammad Qutob et al., 2022).

Nitrosamine Formation and Removal in Water

The compound is also relevant in the study of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater treatment. Research summarized by M. Sgroi et al. (2018) provides comprehensive insights into the formation mechanisms, sources, and removal strategies of NDMA and its precursors. This review underscores the importance of understanding the chemical interactions leading to NDMA formation, especially during water treatment processes involving chloramination, and outlines efficient technologies like UV photolysis for NDMA mitigation (M. Sgroi et al., 2018).

Eigenschaften

IUPAC Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNWYHOMQGOAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385366 |

Source

|

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127-53-7 |

Source

|

| Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.